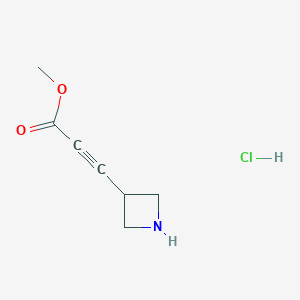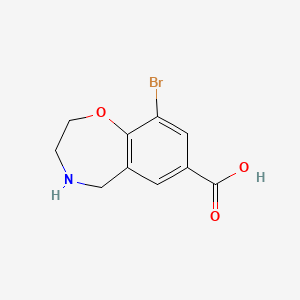![molecular formula C11H14N2O B13503162 1-[5-(Methylamino)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B13503162.png)
1-[5-(Methylamino)-2,3-dihydroindol-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(Methylamino)-2,3-dihydroindol-1-yl]ethanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science
Métodos De Preparación
The synthesis of 1-[5-(Methylamino)-2,3-dihydroindol-1-yl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted anilines and ketones.
Cyclization: The key step involves the cyclization of the starting materials to form the indole ring.
Methylation: The final step involves the methylation of the amino group to obtain the desired compound.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
Análisis De Reacciones Químicas
1-[5-(Methylamino)-2,3-dihydroindol-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can introduce nitro groups, while halogenation can introduce halogen atoms at specific positions on the indole ring.
Aplicaciones Científicas De Investigación
1-[5-(Methylamino)-2,3-dihydroindol-1-yl]ethanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs.
Biological Research: It is used as a tool compound to study various biological processes, including enzyme inhibition and receptor binding.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1-[5-(Methylamino)-2,3-dihydroindol-1-yl]ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects . The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-[5-(Methylamino)-2,3-dihydroindol-1-yl]ethanone can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with applications in agriculture and plant biology.
Tryptophan: An essential amino acid and precursor to serotonin, with significant biological importance.
Serotonin: A neurotransmitter involved in mood regulation and other physiological processes.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications compared to other indole derivatives.
Propiedades
Fórmula molecular |
C11H14N2O |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
1-[5-(methylamino)-2,3-dihydroindol-1-yl]ethanone |
InChI |
InChI=1S/C11H14N2O/c1-8(14)13-6-5-9-7-10(12-2)3-4-11(9)13/h3-4,7,12H,5-6H2,1-2H3 |
Clave InChI |
FSCUMZPLDBDNCW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCC2=C1C=CC(=C2)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


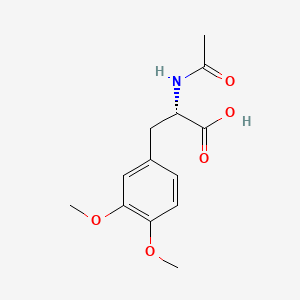
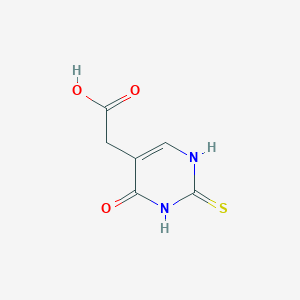
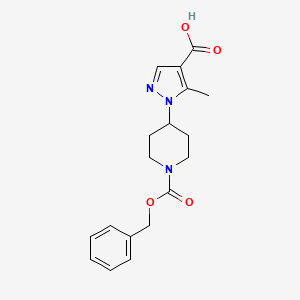
![3-Methyl-4-[(propan-2-yl)amino]benzoic acid](/img/structure/B13503114.png)
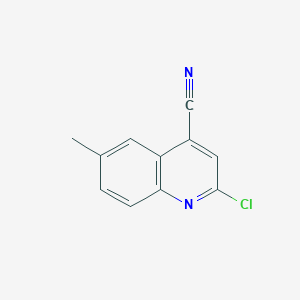
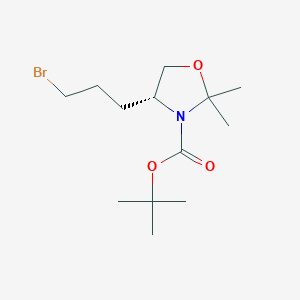
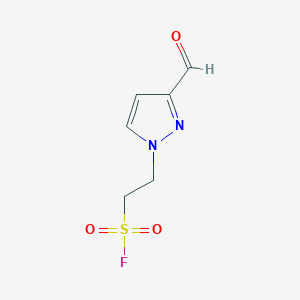
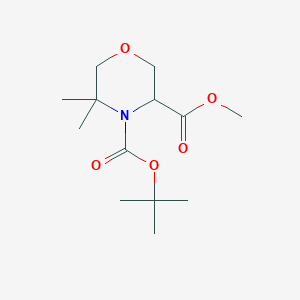
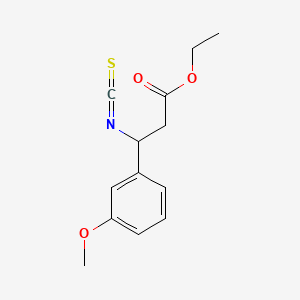
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-isoxazolemethanamine](/img/structure/B13503141.png)

